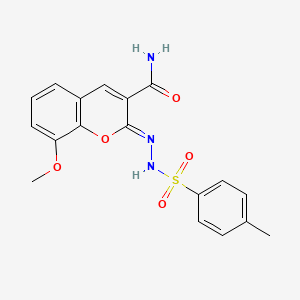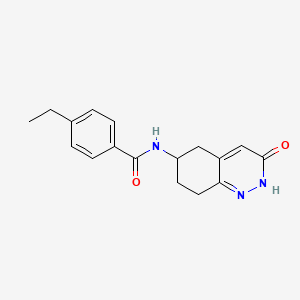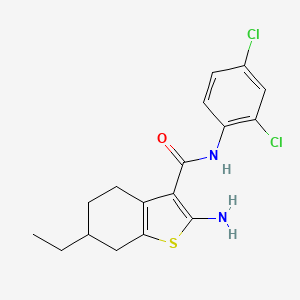
(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with complex structures, such as "(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide," play a significant role in various scientific disciplines including medicinal chemistry, material science, and supramolecular chemistry. Their synthesis, structural analysis, and property evaluation are key for understanding their potential applications and interactions.
Synthesis Analysis
Synthetic approaches for complex molecules often involve multi-step reactions, including the formation of key intermediates and the strategic use of catalysts to improve yield and selectivity. For example, the synthesis of benzene-1,3,5-tricarboxamides highlights the importance of supramolecular self-assembly and the utilization of hydrogen bonding for the construction of nanometer-sized structures (Cantekin, de Greef, & Palmans, 2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt].
Molecular Structure Analysis
The analysis of molecular structures involves various spectroscopic and crystallographic techniques. Understanding the molecular structure is crucial for predicting the behavior of molecules in different environments and their potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play a crucial role in this analysis.
Chemical Reactions and Properties
Chemical properties of complex molecules are determined by their functional groups and molecular framework. Studies on compounds like methoxypyrazines in grapes (Lei et al., 2018)[https://consensus.app/papers/methoxypyrazines-biosynthesis-metabolism-grape-review-lei/e6290f770b255dec8c2eb397306cbc7c/?utm_source=chatgpt] offer insights into how specific molecular features influence reactivity and interaction with other molecules.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : 3H-Naphtho[2.1-b]pyran-2-carboxamides, a class including compounds similar to (Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, can be synthesized through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, as demonstrated by Nizami and Hua (2018) (Nizami & Hua, 2018).
- Chemical Reactions and Structures : Research by Reis et al. (2013) focuses on derivatives of 4H-chromene-2-carboxamide, revealing insights into their crystalline structures and conformational properties (Reis et al., 2013).
Biological and Pharmacological Research
- Antibacterial and Antioxidant Potential : A study by Chitreddy and Shanmugam (2017) explores the synthesis of 4H-chromene-3-carboxamide derivatives and their promising antibacterial and antioxidant activities (Chitreddy & Shanmugam, 2017).
- Cancer Research : Fouda et al. (2021) investigated 1H-benzo[f]chromene-2-carbothioamide derivatives, revealing strong and selective cytotoxic activities against various human cancer cell lines (Fouda et al., 2021).
Advanced Material Science
- Photochemistry and Material Applications : Feuerstein et al. (2019) synthesized coordination compounds of a similar chromene derivative, investigating their photoresponsive nature in solution, indicating potential applications in material science (Feuerstein et al., 2019).
Propriétés
IUPAC Name |
(2Z)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-11-6-8-13(9-7-11)27(23,24)21-20-18-14(17(19)22)10-12-4-3-5-15(25-2)16(12)26-18/h3-10,21H,1-2H3,(H2,19,22)/b20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOOCHAMJMKUPS-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)

![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)


![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)